molecular formula C21H19ClN2O2S2 B2852171 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 330449-46-2

5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2852171
CAS No.: 330449-46-2
M. Wt: 430.97
InChI Key: HWZBZCMMNSVFEZ-UHFFFAOYSA-N
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Description

3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzothieno[2,3-d]pyrimidine core, which is a fused ring system combining benzene, thiophene, and pyrimidine rings. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The synthesis begins with the formation of the benzothiophene core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a benzene derivative under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The next step involves the introduction of the pyrimidine ring. This can be accomplished by reacting the benzothiophene intermediate with a suitable nitrile or amidine derivative under acidic or basic conditions.

    Functionalization of the Core: The final step involves the functionalization of the benzothieno[2,3-d]pyrimidine core to introduce the allyl, chlorophenyl, and oxoethylthio groups. This can be achieved through a series of substitution and addition reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, and other reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the original compound with fewer oxygen-containing functional groups.

Scientific Research Applications

3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s biological activity makes it a candidate for studying various biological processes, including enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties make it of interest in drug discovery and development. It may be investigated for its effects on specific diseases or conditions.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-allyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S2/c1-2-11-24-20(26)18-15-5-3-4-6-17(15)28-19(18)23-21(24)27-12-16(25)13-7-9-14(22)10-8-13/h2,7-10H,1,3-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZBZCMMNSVFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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